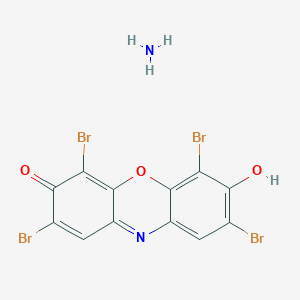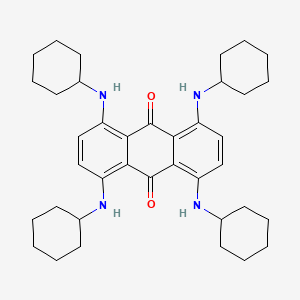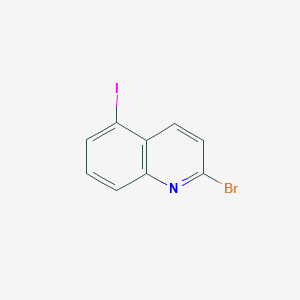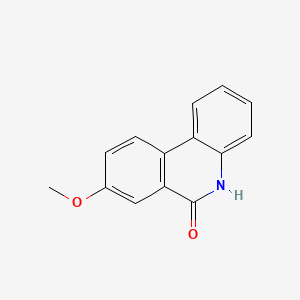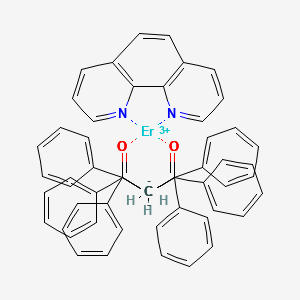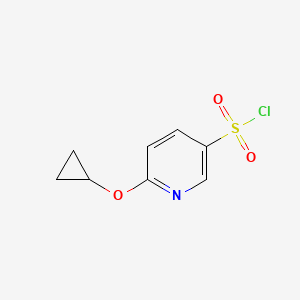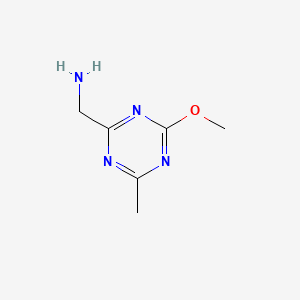
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is an organic compound with the molecular formula C6H10N4O. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . Another method includes the photocatalytic decomposition of sulfonylurea herbicides, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other triazine derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine has several scientific research applications:
Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications in medicine are still under investigation.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine include:
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as its use as an intermediate in the synthesis of herbicides and its role as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
436808-50-3 |
|---|---|
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine |
InChI |
InChI=1S/C6H10N4O/c1-4-8-5(3-7)10-6(9-4)11-2/h3,7H2,1-2H3 |
InChI-Schlüssel |
CDJPDRFZLNASLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


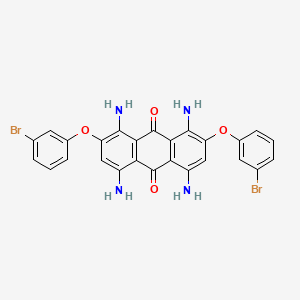
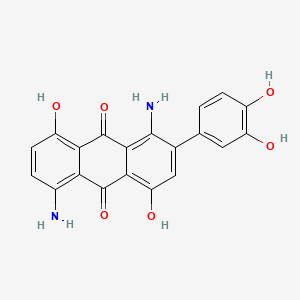

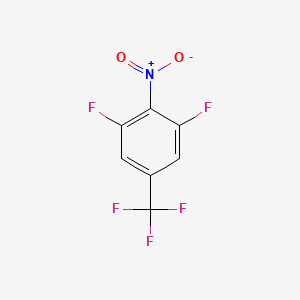

![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
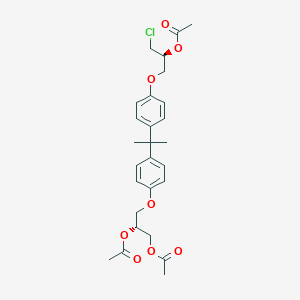
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
